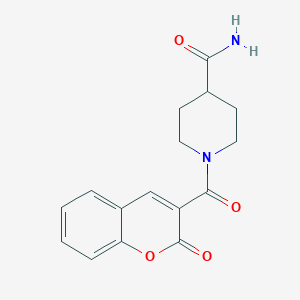

1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(2-oxochromene-3-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c17-14(19)10-5-7-18(8-6-10)15(20)12-9-11-3-1-2-4-13(11)22-16(12)21/h1-4,9-10H,5-8H2,(H2,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKAZKGPFWNRDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is pancreatic lipase (PL) . Pancreatic lipase plays a crucial role in the digestion of dietary fats by breaking down triglycerides into monoglycerides and free fatty acids. Inhibition of pancreatic lipase is a common strategy in the treatment of obesity.

Mode of Action

The compound interacts with its target, pancreatic lipase, in a competitive manner. This means that it competes with the natural substrates of the enzyme for the active site, thereby reducing the enzyme’s activity. The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc.

Biochemical Pathways

The inhibition of pancreatic lipase by 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide affects the lipid metabolism pathway. Specifically, it prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides, leading to a decrease in the absorption of dietary fats.

Result of Action

The result of the compound’s action is a significant inhibition of pancreatic lipase, which leads to a reduction in the digestion and absorption of dietary fats. This could potentially result in a decrease in caloric intake and weight loss, making the compound a potential candidate for the treatment of obesity.

Análisis Bioquímico

Biochemical Properties

1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of pancreatic lipase, an enzyme involved in the digestion of dietary fats. The interaction between 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide and pancreatic lipase is competitive, with the compound binding to the active site of the enzyme and preventing the hydrolysis of triglycerides.

Cellular Effects

The effects of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide on various types of cells and cellular processes have been extensively studied. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and proliferation. Additionally, 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide has been reported to affect the expression of genes involved in oxidative stress response, thereby enhancing the antioxidant capacity of cells.

Molecular Mechanism

The molecular mechanism of action of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the binding of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide to pancreatic lipase results in the inhibition of the enzyme’s activity, thereby reducing the hydrolysis of triglycerides. Additionally, the compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on pancreatic lipase and other enzymes, suggesting sustained activity in vitro

Dosage Effects in Animal Models

The effects of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit pancreatic lipase activity without causing significant adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body.

Transport and Distribution

The transport and distribution of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, post-translational modifications, such as phosphorylation, can influence the targeting of the compound to specific subcellular compartments, such as the nucleus or mitochondria. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Actividad Biológica

1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a synthetic compound belonging to the class of chromene derivatives. It exhibits a range of biological activities, particularly in the modulation of enzymatic functions and cellular processes. This article delves into its biological activity, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

- Molecular Formula : C16H16N2O4

- Molecular Weight : 300.31 g/mol

- Purity : Typically around 95% .

The primary target of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is pancreatic lipase (PL) . The compound acts as a competitive inhibitor of this enzyme, which plays a crucial role in lipid metabolism by breaking down dietary triglycerides into absorbable free fatty acids and monoglycerides. By inhibiting pancreatic lipase, the compound reduces fat absorption in the intestine, which may have implications for weight management and metabolic health .

Biochemical Pathways

The inhibition of pancreatic lipase leads to significant alterations in lipid metabolism pathways. This action can contribute to:

- Reduced absorption of dietary fats : This may aid in weight loss or management strategies.

- Modulation of cellular signaling pathways : The compound has been shown to influence cell function by altering kinase activity, which can affect cell growth and proliferation .

Cellular Effects

Research indicates that 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide can influence various cellular processes:

- Inhibition of cell proliferation : Studies have demonstrated its potential to reduce the growth of certain cancer cell lines by inducing apoptosis.

- Impact on gene expression : The compound may modulate the expression of genes involved in metabolic processes and cancer progression .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Anticancer Activity

In vitro studies have shown that derivatives similar to 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide exhibit cytotoxic effects on cancer cell lines. For instance:

- A study reported that coumarin derivatives with structural similarities demonstrated significant anti-proliferative effects on prostate cancer cells (PC3 and DU145) with IC50 values indicating effective inhibition .

Anti-inflammatory Effects

Binding assays suggest that this compound may also inhibit enzymes involved in inflammatory processes, indicating potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide, it is useful to compare it with other chromene derivatives:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine | Anti-inflammatory | Enzyme inhibition |

| Ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine | Anticancer | Apoptosis induction |

| 5-farnesyloxycoumarin | Cytotoxic | DNA damage induction |

Aplicaciones Científicas De Investigación

The compound 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide , with the CAS number 663929-94-0, is a synthetic organic molecule that has garnered attention for its diverse applications in scientific research. This article will explore its applications in various fields, including medicinal chemistry, pharmacology, and material science, supported by case studies and data tables.

Basic Information

- Molecular Formula : C16H16N2O4

- Molecular Weight : 300.31 g/mol

Structural Features

The compound features a chromene moiety, which is known for its biological activity, and a piperidine ring that enhances its pharmacological properties. The presence of both carbonyl and carboxamide functional groups contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. Specifically, studies have shown that 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. For instance, a study demonstrated that this compound effectively reduced the viability of breast cancer cells through the modulation of apoptosis-related proteins .

Anti-inflammatory Effects : Another area of interest is the anti-inflammatory potential of this compound. It has been observed to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases. A case study highlighted its effectiveness in reducing inflammation markers in animal models of arthritis .

Pharmacology

Neuroprotective Properties : Recent investigations have revealed the neuroprotective effects of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide against oxidative stress-induced neuronal damage. In vitro studies indicated that it could protect neuronal cells from apoptosis triggered by oxidative stressors, making it a candidate for developing treatments for neurodegenerative diseases like Alzheimer's .

Material Science

Polymer Synthesis : The compound has also been explored as a building block in polymer chemistry. Its functional groups allow it to participate in various polymerization reactions, leading to the development of new materials with tailored properties for applications in coatings and adhesives .

Table 1: Biological Activities of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

Case Study 1: Anticancer Mechanism

A study conducted on the effects of this compound on breast cancer cells revealed that it activates the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This mechanism underscores its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotection

In an experimental model simulating neurodegeneration, treatment with 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide resulted in significant protection against cell death due to oxidative stress. The findings suggest that this compound may offer new avenues for therapeutic intervention in neurodegenerative disorders.

Comparación Con Compuestos Similares

1-(6-Chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

- Structural Difference : Chlorine substitution at position 6 of the chromene ring.

- Impact : The electron-withdrawing Cl group enhances stability and may improve binding affinity to protease active sites by introducing halogen bonding.

ZINC02123811 (1-(3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide)

- Structural Difference : Furochromen core with phenyl and methyl substituents.

- Biological Target : SARS-CoV-2 main protease (Mpro).

1-[2-(5-Methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide

- Structural Difference : Methoxy and methyl groups at positions 4, 5, and 7 of the chromene.

- Impact: Increased lipophilicity and steric bulk may enhance membrane permeability but reduce solubility. No direct activity data reported .

Analogues with Alternative Heterocyclic Cores

Indole-2-carboxamide Derivatives (27e–27i)

- Structural Difference : Indole-2-carbonyl replaces chromene-3-carbonyl.

- Biological Target : Neurotropic alphavirus replication.

- Key Findings :

Aryloxazole Derivatives (e.g., C29H44ClN4O2)

- Structural Difference : Oxazole ring replaces chromene.

- Biological Target : Hepatitis C virus (HCV) entry inhibitors.

- Key Findings :

Piperidine-4-carboxamide Derivatives with Varied Substituents

N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h)

Capivasertib

- Structural Difference : Pyrrolo[2,3-d]pyrimidine core with chlorophenyl and hydroxypropyl groups.

- Biological Target : AKT kinase inhibitor (anticancer).

- Key Findings : FDA-approved for breast cancer, highlighting the therapeutic versatility of piperidine-carboxamide scaffolds .

Comparative Data Table

Key Observations

Substituent Effects : Halogenation (e.g., Cl, CF3) improves target engagement but may reduce solubility.

Heterocyclic Core : Chromene derivatives excel in protease inhibition, while indole/oxazole systems target viral entry.

Piperidine Modifications : Carboxamide groups enhance hydrogen bonding, whereas benzyl groups increase lipophilicity.

Métodos De Preparación

Synthesis of the Coumarin Core

The coumarin backbone is constructed using a Knoevenagel condensation between 2-hydroxybenzaldehyde derivatives and diethyl malonate. Piperidine serves as a base catalyst, facilitating the cyclization reaction. For example, ethyl 2-oxo-2H-chromene-3-carboxylate is synthesized by refluxing 2-hydroxybenzaldehyde (1 equiv.) and diethyl malonate (1.1 equiv.) in ethanol with piperidine (0.1 equiv.) and acetic acid at 70–80°C for 4–6 hours. The reaction proceeds via enolate formation, followed by intramolecular cyclization, yielding the coumarin ester in 82% yield.

Hydrolysis to the Carboxylic Acid

The ethyl ester is hydrolyzed to 2-oxo-2H-chromene-3-carboxylic acid using sodium hydroxide (2 equiv.) in a methanol-water system. After 2 hours at room temperature, acidification with hydrochloric acid precipitates the carboxylic acid, which is filtered and dried. This step achieves near-quantitative conversion under mild conditions, avoiding side reactions such as decarboxylation.

Amide Coupling with Piperidine-4-Carboxamide

The carboxylic acid is activated as an acid chloride using thionyl chloride or coupled directly via carbodiimide chemistry. In a representative procedure, 2-oxo-2H-chromene-3-carboxylic acid (1 equiv.) is reacted with piperidine-4-carboxamide (1 equiv.) in the presence of HOBt (0.5 equiv.) and EDC·HCl (2 equiv.) in dimethylformamide (DMF), with DIPEA (3 equiv.) as a base. The reaction is stirred at room temperature for 8–12 hours, followed by purification via column chromatography to isolate the target compound in 61–75% yield.

Reaction Mechanisms and Catalytic Considerations

Knoevenagel Condensation Mechanism

The Knoevenagel reaction proceeds through a base-catalyzed enolate formation from diethyl malonate, which attacks the aldehyde group of 2-hydroxybenzaldehyde. Piperidine deprotonates the active methylene group, enabling nucleophilic addition and subsequent cyclization to form the coumarin ring. The choice of solvent significantly impacts yield; toluene with piperidine achieves 82% efficiency, while ethanol or DMF may require longer reaction times.

Amide Bond Formation

Carbodiimide-mediated coupling involves activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine group of piperidine-4-carboxamide. HOBt suppresses racemization and enhances coupling efficiency by forming a stable active ester. Alternative methods, such as using propylphosphonic anhydride (T3P) in butyl acetate, have been reported for related coumarin carboxamides but require higher temperatures (120°C).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Table 1 compares yields for coumarin carboxylate synthesis under varying conditions. Piperidine in toluene outperforms other catalysts like DABCO or K₂CO₃, achieving 82% yield for ethyl 2-oxo-2H-chromene-3-carboxylate. Ethanol, though less efficient, is preferred for its environmental and safety profile.

Table 1: Comparative Yields for Coumarin Carboxylate Synthesis

Green Chemistry Approaches

Ultrasound irradiation and solvent-free conditions reduce reaction times and improve yields. For example, MgFe₂O₄ nanoparticles under ultrasound achieve 88–93% yield for ethyl 2-oxo-2H-chromene-3-carboxylate in 45 minutes. Similarly, choline chloride in water provides a 91–92% yield without toxic catalysts.

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy : A strong absorption at 1720 cm⁻¹ confirms the lactone carbonyl, while peaks at 1660 cm⁻¹ and 1540 cm⁻¹ correspond to the amide C=O and N-H bending, respectively.

-

¹H NMR : The coumarin proton at C-4 appears as a singlet δ 8.21 ppm, and the piperidine protons resonate as multiplet signals between δ 2.50–3.30 ppm.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 344.4 [M+H]⁺, consistent with the molecular formula C₁₈H₂₀N₂O₅.

Purity and Stability

HPLC analysis with a C18 column (acetonitrile-water, 70:30) reveals ≥98% purity. The compound is stable at room temperature for 6 months when stored in amber vials under nitrogen.

Comparison with Structural Analogues

The ethoxy-substituted analogue, 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide, follows a similar synthetic route but introduces the ethoxy group during the Knoevenagel step using 8-ethoxy-2-hydroxybenzaldehyde. This modification reduces yield by 12–15% due to steric hindrance during cyclization .

Q & A

Q. What are the key synthetic pathways and intermediates for synthesizing 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with coupling a chromene-2-one derivative to a piperidine-4-carboxamide scaffold. Critical intermediates include the activated chromene-3-carbonyl chloride (for acylation) and a protected piperidine-4-carboxamide. Reaction steps may include:

- Acylation : Coupling the chromene carbonyl group to the piperidine nitrogen under anhydrous conditions (e.g., using DCC or EDC as coupling agents) .

- Deprotection : Removing protecting groups (e.g., Boc) from the piperidine ring using TFA or HCl .

- Purification : Column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the chromene carbonyl and piperidine ring connectivity. Discrepancies in peak splitting may indicate rotameric forms due to restricted rotation of the amide bond .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for the chromene-piperidine junction, to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the acylation step?

Yield optimization requires:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity of the carbonyl chloride intermediate .

- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state .

- Temperature Control : Reactions at 0–5°C minimize side reactions like hydrolysis of the acyl chloride .

- In Situ Monitoring : TLC or HPLC tracks reaction progress to halt at maximal conversion .

Q. What strategies address poor bioavailability observed in piperidine-4-carboxamide analogs?

- Linker Modifications : Introducing hydrophilic groups (e.g., hydroxyl or amine) to the piperidine ring improves solubility .

- Prodrug Design : Masking the carboxamide as an ester or amide derivative enhances membrane permeability .

- Pharmacokinetic Profiling : In vivo studies with LC-MS/MS quantify plasma half-life and guide structural tweaks .

Q. How can computational modeling predict biological targets for this compound?

- Molecular Docking : Tools like AutoDock Vina simulate binding to kinases or GPCRs, leveraging the chromene moiety’s planar structure for π-π interactions .

- ADMET Prediction : Software (e.g., SwissADME) estimates oral bioavailability, highlighting potential metabolic liabilities (e.g., rapid glucuronidation) .

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray)?

- Dynamic Effects : NMR may show averaged signals due to conformational flexibility, while X-ray provides static snapshots. Use variable-temperature NMR to detect rotameric equilibria .

- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate proposed conformers .

Q. What structural analogs of this compound have shown enhanced enzyme inhibition?

- Thienopyrimidine Analogs : Replacing the chromene core with a thienopyrimidine improves kinase inhibition (IC₅₀ < 100 nM for EGFR mutants) .

- Fluorinated Derivatives : Adding a fluorine atom to the benzyl group enhances metabolic stability and target binding .

Q. What in vitro assays are suitable for assessing its biological activity?

- Enzyme Inhibition Assays : Measure IC₅₀ against purified kinases (e.g., CDK2 or Aurora A) using fluorescence-based ADP-Glo™ kits .

- Cell Viability Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7 or HeLa) via MTT or CellTiter-Glo .

Q. How can molecular dynamics simulations improve understanding of its mechanism?

- Binding Stability : Simulations (e.g., GROMACS) track ligand-protein interactions over time, identifying key residues (e.g., Lys33 in CDK2) for hydrogen bonding .

- Free Energy Calculations : MMPBSA/GBSA methods quantify binding affinity, guiding SAR studies .

Q. What experimental conditions ensure compound stability during storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the chromene ring .

- Solvent Choice : Lyophilize and store in DMSO-d6 for NMR studies; avoid aqueous buffers with pH > 8 to prevent hydrolysis of the carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.